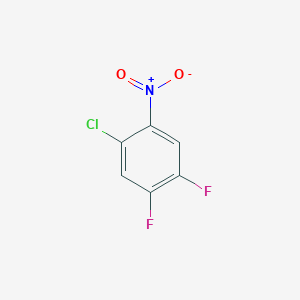

2-Chloro-4,5-difluoronitrobenzene

Overview

Description

2-Chloro-4,5-difluoronitrobenzene is a fluorinated building block . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .

Synthesis Analysis

This compound can be synthesized from 2,4,5-Trichloronitrobenzene. The reaction involves heating with potassium fluoride at 125°C for 12 hours under N2 .Molecular Structure Analysis

The molecular formula of this compound is C6H2ClF2NO2 . Its molecular weight is 193.54 .Chemical Reactions Analysis

This compound can undergo nucleophilic aromatic substitution reactions . For example, it can react with morpholine in a flow reactor with a simulated moving bed (SMB) chromatography module .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted density of 1.591±0.06 g/cm3 . The boiling point is 118°C at a pressure of 31 Torr .Scientific Research Applications

Synthesis of Fluorine-Containing Derivatives

- Research has led to the synthesis of new fluorine-containing derivatives from compounds related to 2-Chloro-4,5-difluoronitrobenzene. These derivatives have enhanced activation of halogen substituents towards nucleophilic attack, expanding synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).

Spectroscopic Studies

- Infrared and Raman spectral investigations have been conducted on compounds structurally similar to this compound, aiding in understanding their vibrational properties and potential energy constants (Ilango et al., 2008).

Development of Dicyanobenzenes and Phthalocyanines

- Nucleophilic displacement reactions involving related compounds have been employed to develop dicyanobenzenes and phthalocyanines, which are important in materials science (Wöhrle et al., 1993).

Electrochemical Fluorination Studies

- Studies on the electrochemical fluorination of halobenzenes have revealed insights into the formation of fluorinated compounds, which is significant for chemical synthesis processes (Horio et al., 1996).

Synthesis of Difluorobenzodioxole Derivatives

- The synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, related to this compound, has been achieved. This synthesis is important in medicinal chemistry for the development of more stable derivatives (Catalani et al., 2010).

Analytical Methods for Determination in Biological Material

- Analytical methods involving TLC, GC-MS, and UF-spectrophotometry have been developed for determining compounds similar to this compound in various biological matrices (Shormanov et al., 2016).

Continuous Microflow Process in Pharmaceutical Industry

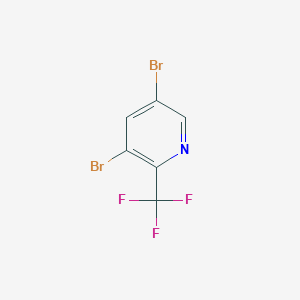

- A continuous microflow process for synthesizing trifluorobromobenzene, which is a valuable intermediate related to this compound, has been reported. This has important applications in the pharmaceutical industry (Deng et al., 2017).

Synthesis of Benzoic Acids

- A study on the synthesis of 2-chloro-4,5-difluorobenzoic acids, closely related to the compound , provides insights into the preparation of new medical intermediates (Cui, 2003).

Microbial Degradation and Biodegradation

- The biodegradation of compounds structurally similar to this compound has been studied, revealing the microbial processes involved in breaking down such chemicals (Shah, 2014).

Mechanism of Action

Target of action

The primary targets of “2-Chloro-4,5-difluoronitrobenzene” or “1-Chloro-4,5-difluoro-2-nitrobenzene” are likely to be proteins or enzymes in the body that have a high affinity for aromatic compounds. These targets could be involved in a variety of biological processes, including metabolism, signal transduction, and gene regulation .

Mode of action

“this compound” or “1-Chloro-4,5-difluoro-2-nitrobenzene” might interact with its targets through a mechanism known as nucleophilic aromatic substitution . In this process, a nucleophile (a molecule that donates an electron pair) attacks an aromatic ring, leading to the substitution of one of the substituents in the ring .

Biochemical pathways

The exact biochemical pathways affected by “this compound” or “1-Chloro-4,5-difluoro-2-nitrobenzene” would depend on the specific targets of the compound. Given its chemical structure, it might interfere with pathways involving aromatic amino acids or nucleotides .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” or “1-Chloro-4,5-difluoro-2-nitrobenzene” would be influenced by factors such as its solubility, stability, and molecular size. For instance, its absorption might be affected by its ability to cross biological membranes, while its distribution could be influenced by its binding to plasma proteins .

Result of action

The molecular and cellular effects of “this compound” or “1-Chloro-4,5-difluoro-2-nitrobenzene” would depend on the specific targets and pathways it affects. Potential effects could include changes in protein function, alterations in gene expression, or disruptions in cellular signaling .

Action environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of “this compound” or “1-Chloro-4,5-difluoro-2-nitrobenzene”. For example, changes in pH could affect the compound’s ionization state, potentially altering its solubility and ability to interact with its targets .

Safety and Hazards

Future Directions

2-Chloro-4,5-difluoronitrobenzene has potential applications in the synthesis of various compounds. For instance, it can be used in the preparation of 2,4-difluoro-5-nitrobenzenesulfonic acid via a sulfonation reaction .

Relevant Papers The synthesis and properties of this compound have been discussed in several papers . These papers provide valuable insights into the chemical behavior and potential applications of this compound.

properties

IUPAC Name |

1-chloro-4,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONLKUDAFUJZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435989 | |

| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771-76-6 | |

| Record name | 1-Chloro-4,5-difluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4,5-difluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

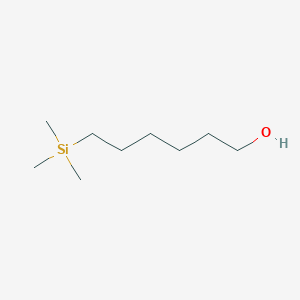

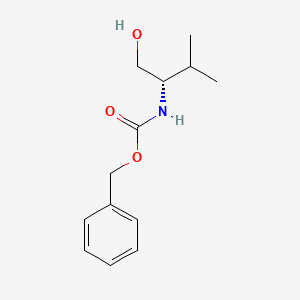

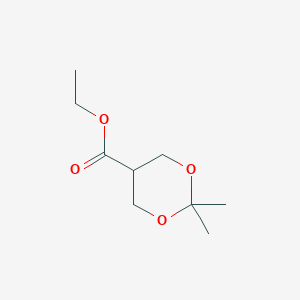

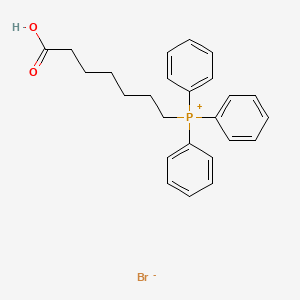

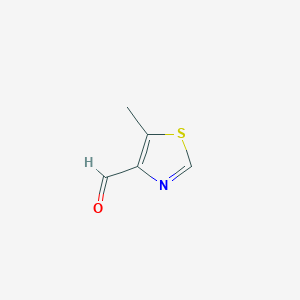

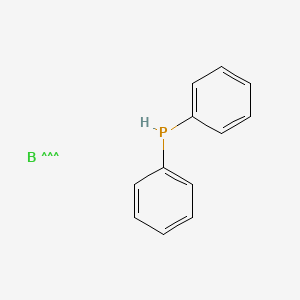

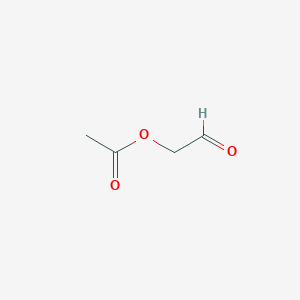

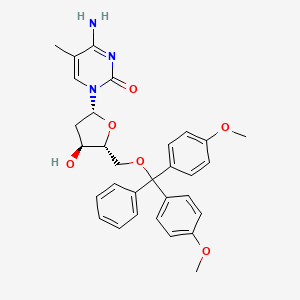

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.